Cas no 299937-74-9 (5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine structure
299937-74-9 structure
Product Name:5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
CAS No:299937-74-9
MF:C8H5BrFN3S
MW:274.112802267075
MDL:MFCD09999212
CID:838837
PubChem ID:17603832
Update Time:2025-11-01

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
    • AC1Q535X
    • AGN-PC-01KU7T
    • ANW-51016
    • CTK8B5911
    • SureCN2900159
    • C8H5BrFN3S
    • CSJYTTRMHZPUTO-UHFFFAOYSA-N
    • AM85010
    • AB0024052
    • W5242
    • ST24029275
    • DTXSID90589672
    • CS-0124529
    • DS-0378
    • EN300-72818
    • 5-(4-bromo-2-fluoro-phenyl)-1,3,4-thiadiazol-2-amine
    • SCHEMBL2900159
    • 5-(4-Bromo-2-fluorophenyl)-1 pound not3 pound not4-thiadiazol-2-amine
    • MFCD09999212
    • AKOS000225068
    • 299937-74-9
    • MDL: MFCD09999212
    • Inchi: 1S/C8H5BrFN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
    • InChI Key: CSJYTTRMHZPUTO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C1=NN=C(N)S1

Computed Properties

  • Exact Mass: 272.93700
  • Monoisotopic Mass: 272.93716g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80
  • XLogP3: 2.5

Experimental Properties

  • Boiling Point: 396.8±52.0°C at 760 mmHg
  • PSA: 80.04000
  • LogP: 3.27010

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Security Information

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5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:299937-74-9)5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
Order Number:A876333
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:49
Price ($):334.0
Email:sales@amadischem.com

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine Related Literature

Additional information on 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine

Introduction to 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 299937-74-9)

5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic molecule, identified by the chemical identifier CAS No. 299937-74-9, has garnered attention due to its role as a key intermediate in the synthesis of various pharmacologically relevant molecules. The presence of both bromo and fluoro substituents on the aromatic ring enhances its reactivity and makes it a valuable scaffold for further derivatization, enabling the development of novel therapeutic agents.

The compound belongs to the thiadiazole class of heterocycles, which are well-documented for their broad spectrum of biological activities. Thiadiazoles are known to exhibit properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring contributes to its stability and functionality, making it an attractive motif for drug design. In particular, 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine has been explored in recent studies for its potential to interact with biological targets, thereby modulating disease-related pathways.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug development. The fluorine atom in 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine not only influences the electronic properties of the molecule but also enhances its metabolic stability and bioavailability. This feature is particularly crucial in pharmaceutical design, as it allows for prolonged half-life and improved pharmacokinetic profiles. Additionally, the bromo substituent provides a handle for further chemical modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex drug molecules.

One of the most compelling aspects of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine is its potential application in oncology research. Thiadiazole derivatives have shown promise as kinase inhibitors and other targeted therapies. Studies have indicated that this compound can interfere with critical signaling pathways involved in cancer cell proliferation and survival. For instance, it has been hypothesized that 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine may inhibit the activity of tyrosine kinases by binding to their active sites and disrupting normal cellular communication. Such interactions could lead to the development of novel antitumor agents with improved efficacy and reduced side effects compared to existing treatments.

The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine involves a series of well-established organic reactions that highlight its synthetic accessibility. The starting materials typically include halogenated aromatic compounds and thiadiazole precursors. Through multi-step processes involving nucleophilic substitution and cyclization reactions, the desired product can be obtained with high yield and purity. These synthetic routes are optimized to ensure scalability for industrial production, making it feasible to produce sufficient quantities for preclinical and clinical studies.

In addition to its therapeutic potential, 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amineseems to exhibit interesting chemical properties that make it a valuable tool for research purposes. Its ability to participate in various chemical transformations allows chemists to explore new synthetic strategies and develop innovative methodologies. For example, 5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol - - - - - - - - - - - - - -- amine has been used as a building block in combinatorial chemistry libraries designed to screen for novel bioactive compounds. This approach leverages high-throughput screening technologies to identify promising candidates for further development.

The pharmacological evaluation of 5-(4-Bromo-- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- - - phenyl) - - - - - 1,3,4-thiadiazol-- - - amine has been conducted using both in vitro and in vivo models. In cell-based assays, it has demonstrated inhibitory effects on various enzymes and receptors relevant to human diseases. These preliminary findings have spurred further investigation into its mechanism of action and potential therapeutic applications. Animal models have also provided insights into its safety profile and pharmacokinetic behavior, suggesting that it may be suitable for further clinical development.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like 5-(4-Bromo-- -- -- -- -- -- -- -- phenyl)---thiadiazol-- --- --- --- --- --- --- --- --- --- --- --- --- --- amine . Molecular docking studies have been employed to predict how this compound interacts with biological targets such as proteins and enzymes involved in disease pathways. These virtual screening approaches help prioritize compounds based on their predicted binding affinities, thereby reducing the time and resources required for experimental validation.

The future prospects for 5-(4-Bromo--phenyl)---thiadiazol---amine are promising, given its diverse range of potential applications and favorable chemical properties. Ongoing research aims to optimize its pharmacological activity while minimizing any adverse effects through structure-based drug design principles . Additionally, this compound may serve as a foundation for developing new therapeutic strategies targeting complex diseases such as cancer, inflammation,and infectious disorders . As our understanding of biological systems continues to evolve, so too will our ability to harness molecules like 5-(Bromo--fluoro---phenyl)---thiadiazol---amine---for therapeutic benefit .

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Amadis Chemical Company Limited
(CAS:299937-74-9)5-(4-Bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-amine
A876333
Purity:99%
Quantity:5g
Price ($):334.0
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